molecular formula C9H11ClN2 B2502121 1-methyl-1H-indol-6-amine hydrochloride CAS No. 856782-35-9

1-methyl-1H-indol-6-amine hydrochloride

Cat. No.: B2502121
CAS No.: 856782-35-9
M. Wt: 182.65
InChI Key: NKDOUVHMIPLZFP-UHFFFAOYSA-N
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Description

1-Methyl-1H-indol-6-amine hydrochloride is an indole (B1671886) derivative characterized by a methyl group at the N1 position of the indole ring and an amine group at the C6 position of the benzene (B151609) ring. The hydrochloride salt form generally enhances the compound's solubility in polar solvents. This compound serves as a valuable intermediate and building block in the synthesis of more complex molecules for various research applications. chemimpex.com

Chemical Properties of 1-Methyl-1H-Indol-6-amine and its Hydrochloride Salt

Property1-Methyl-1H-Indol-6-amineThis compound
Molecular Formula C₉H₁₀N₂ nih.govC₉H₁₁ClN₂ chemscene.com
Molecular Weight 146.19 g/mol nih.gov182.65 g/mol chemscene.com
IUPAC Name 1-methylindol-6-amine nih.gov1-methyl-1H-indol-6-amine;hydrochloride
CAS Number 135855-62-8 nih.gov856782-35-9 chemscene.com
Computed Properties
 Topological Polar Surface Area30.95 ŲNot specified
 LogP2.1823Not specified
 Hydrogen Bond Acceptors2Not specified
 Hydrogen Bond Donors1Not specified
 Rotatable Bonds0Not specified

The indole nucleus, a fusion of a benzene and a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry and natural products. nih.gov This aromatic heterocyclic system is found in a plethora of biologically active compounds, including the amino acid tryptophan and the neurotransmitter serotonin (B10506). The indole ring's electron-rich nature makes it susceptible to electrophilic substitution, and its various positions can be functionalized to create a diverse array of derivatives with distinct biological activities. nih.gov

This compound fits within this chemical class as a substituted indole. The presence of the amino group at the 6-position provides a key site for further chemical modifications, such as acylation, alkylation, and participation in coupling reactions. This functional handle allows for the construction of more elaborate molecular architectures, making it a versatile precursor in organic synthesis.

Several synthetic routes to produce 1-methyl-1H-indol-6-amine have been developed. One common method involves the reduction of a nitro group at the C6 position of the indole ring to an amine, followed by N-methylation. Another approach is the methylation of 1H-indol-6-amine using a methylating agent in the presence of a base. A catalyst-free condensation reaction between carboxymethyl cyclohexadienones and methylamine (B109427) has also been reported to yield this compound.

The methylation of the nitrogen atom in the indole ring, as seen in this compound, has significant implications for the molecule's chemical and biological properties. N-methylation can influence a compound's lipophilicity, metabolic stability, and its ability to participate in hydrogen bonding. In the context of chemical biology, these alterations can profoundly affect how a molecule interacts with biological targets such as enzymes and receptors.

N-methylated indole derivatives are integral components of many natural products, including a wide range of alkaloids with potent physiological activities. mdpi.com For instance, N-methylation can enhance the inhibitory activity of certain molecules against enzymes like butyrylcholinesterase, which is relevant in the study of neurodegenerative diseases. mdpi.com The modification can also impact the antiviral and cytotoxic properties of compounds.

Furthermore, the N-methyl group can serve as a strategic modification in drug design to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound. It can block metabolic N-dealkylation, potentially increasing the compound's half-life in vivo. The presence of the N-methyl group also alters the electronic properties of the indole ring, which can influence its binding affinity and selectivity for specific biological targets.

Current research involving this compound and related N-methyl-indole derivatives is largely centered on their utility as synthetic intermediates in drug discovery and materials science. chemimpex.com The academic relevance of this compound stems from its role as a versatile building block for creating libraries of novel compounds to be screened for various biological activities. chemimpex.com

Research efforts are often directed towards the development of new synthetic methodologies that utilize such intermediates to construct complex molecular frameworks efficiently. For example, derivatives of 1-methyl-1H-indol-6-amine could be explored for their potential as inhibitors of enzymes implicated in diseases like cancer or neurodegenerative disorders. The amino group at the C6 position allows for the attachment of various pharmacophores, enabling the exploration of structure-activity relationships. nih.gov

While specific studies focusing solely on the biological activity of this compound are not extensively documented in publicly available literature, its importance is underscored by its frequent appearance in the patent literature as a key starting material for the synthesis of proprietary compounds with potential therapeutic applications. This highlights its value to the pharmaceutical and biotechnology industries in the ongoing quest for novel drug candidates.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylindol-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c1-11-5-4-7-2-3-8(10)6-9(7)11;/h2-6H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDOUVHMIPLZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856782-35-9
Record name 1-methyl-1H-indol-6-amine hydrochloride
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Advanced Spectroscopic and Chromatographic Characterization Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential tool for determining the structure of organic molecules in solution. For 1-methyl-1H-indol-6-amine hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments and their interconnections. Due to a lack of publicly available experimental spectra for this specific molecule, the following analyses are based on predictive models and data from analogous indole (B1671886) structures.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. The indole core contains several aromatic protons, while the methyl group provides a characteristic upfield signal. The presence of the hydrochloride salt and the choice of solvent (e.g., DMSO-d₆) will influence the chemical shifts, particularly for the amine protons.

Predicted ¹H NMR signals would include:

N-CH₃ Protons: A singlet peak, typically appearing in the range of δ 3.5-4.0 ppm, corresponding to the three protons of the methyl group attached to the indole nitrogen.

Pyrrole (B145914) Ring Protons (H2 and H3): Two doublets, one for the proton at position 2 and one for the proton at position 3 of the indole ring. These are typically found between δ 6.0 and 7.5 ppm.

Benzene (B151609) Ring Protons (H4, H5, H7): The protons on the benzene portion of the indole ring would present as a set of signals in the aromatic region (δ 6.5-7.8 ppm). Their specific multiplicities would depend on their coupling with adjacent protons. For instance, H7 is expected to be a doublet due to coupling with H5, while H4 and H5 would likely appear as a doublet and a doublet of doublets, respectively.

Amine Protons (NH₂): The protons of the amino group would likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature. In the hydrochloride form, these protons are part of an ammonium (B1175870) group (-NH₃⁺) and would be expected to be significantly downfield.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H27.0 - 7.4Doublet (d)
H36.3 - 6.7Doublet (d)
H47.3 - 7.7Doublet (d)
H56.6 - 7.0Doublet of Doublets (dd)
H76.8 - 7.2Singlet/Doublet
N1-CH₃3.6 - 4.0Singlet (s)
6-NH₂ (as NH₃⁺)Broad, variableBroad Singlet (br s)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct carbon signals are expected, corresponding to the nine carbon atoms in the structure. The chemical shifts are indicative of the electronic environment of each carbon atom.

Expected signals include:

N-CH₃ Carbon: A single peak in the upfield region, typically around δ 30-35 ppm.

Indole Ring Carbons: Eight signals in the downfield region (δ 100-140 ppm). The carbons bonded to nitrogen (C2, C7a) and the carbon bearing the amino group (C6) would have characteristic shifts influenced by the heteroatoms. Quaternary carbons (C3a, C7a) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2125 - 130
C3100 - 105
C3a128 - 133
C4118 - 123
C5110 - 115
C6140 - 145
C795 - 100
C7a135 - 140
N1-CH₃30 - 35

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively assign the signals in the ¹H and ¹³C spectra. For example, the singlet at ~3.8 ppm in the ¹H spectrum would show a cross-peak with the carbon signal at ~33 ppm in the ¹³C spectrum, confirming both as the N-methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is vital for piecing together the molecular skeleton. Key expected correlations for this compound would include a cross-peak between the N-methyl protons and carbons C2 and C7a, confirming the site of methylation on the indole nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. A NOESY spectrum could show a correlation between the N-methyl protons and the H7 proton, providing information about the molecule's preferred conformation.

Computational chemistry provides powerful tools for structure verification. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach to predict NMR chemical shifts. researchgate.net This calculation is typically performed using Density Functional Theory (DFT). rsc.org

The process involves:

Optimizing the 3D geometry of the 1-methyl-1H-indol-6-amine cation.

Performing a GIAO calculation on the optimized structure to compute the magnetic shielding tensors for each nucleus.

Referencing these shielding values against a standard (e.g., tetramethylsilane, TMS) to predict the ¹H and ¹³C chemical shifts.

The predicted shifts can then be compared to the experimental data. A strong correlation between the calculated and observed spectra provides high confidence in the structural assignment. researchgate.net This method is particularly useful for distinguishing between potential isomers.

Advanced Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is used to measure the mass-to-charge ratio of ions, providing information about molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within a few parts per million). This precision allows for the determination of a compound's elemental formula.

For 1-methyl-1H-indol-6-amine, the neutral molecular formula is C₉H₁₀N₂. nih.gov In the mass spectrometer, the molecule is typically ionized by protonation to form the [M+H]⁺ ion. HRMS analysis would be expected to yield a measured mass that corresponds very closely to the calculated exact mass of this ion, confirming the elemental composition.

Table 3: HRMS Data for 1-methyl-1H-indol-6-amine

SpeciesMolecular FormulaCalculated Exact Mass (Da)
Neutral Molecule (M)C₉H₁₀N₂146.084398
Protonated Molecule [M+H]⁺C₉H₁₁N₂⁺147.092223

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by analyzing the fragmentation patterns of their ions in the gas phase. For 1-methyl-1H-indol-6-amine, which would typically be analyzed in positive ionization mode, the protonated molecule [M+H]⁺ serves as the precursor ion. Collision-induced dissociation (CID) of this precursor ion provides insight into the molecule's connectivity and stability.

The fragmentation of protonated indole alkaloids is a well-studied area, and the principles can be applied to predict the behavior of 1-methyl-1H-indol-6-amine. The analysis of gas-phase ions by MS/MS relies on interpreting their fragmentation behavior upon collisional activation. unito.it The initial protonation is expected to occur at the most basic site, the 6-amino group, forming an ammonium ion.

Key fragmentation pathways for the protonated molecule (m/z 147.1) would likely include:

Loss of ammonia (B1221849) (NH₃): A common fragmentation for protonated primary amines, leading to a fragment ion at m/z 130.1.

Loss of a methyl radical (•CH₃): Cleavage of the N-methyl bond on the indole ring would result in a fragment ion at m/z 132.1. This is a characteristic fragmentation for N-methylated compounds. nih.gov

Ring Cleavage: Fragmentation of the indole ring system itself can produce a variety of characteristic smaller ions, although these are typically less intense than the primary losses of small neutral molecules.

These distinct fragmentation patterns allow for the unambiguous identification of the compound and differentiation from its isomers.

Table 1: Predicted MS/MS Fragmentation of Protonated 1-methyl-1H-indol-6-amine

labelPrecursor Ion (m/z)device_hubProposed Fragment Ion (m/z)notesProposed Neutral LossdescriptionFragmentation Pathway
147.1 ([M+H]⁺)132.1•CH₃ (15.0)Loss of the N-methyl radical from the indole ring.
147.1 ([M+H]⁺)130.1NH₃ (17.0)Loss of ammonia from the protonated 6-amino group.
147.1 ([M+H]⁺)117.1H₂CNH (29.0)Cleavage involving the pyrrole ring.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Complex Mixture Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the analysis of pharmaceutical compounds, offering high sensitivity and selectivity for both quantification and impurity profiling. nih.govchimia.ch For a polar compound like this compound, reversed-phase high-performance liquid chromatography (HPLC) coupled to a mass spectrometer is the method of choice. mdpi.comtandfonline.com

Purity Profiling: LC-MS is crucial for identifying and quantifying impurities in the active pharmaceutical ingredient (API). waters.com The high resolving power of modern HPLC columns can separate the target compound from process-related impurities (e.g., starting materials, by-products) and degradation products. The mass spectrometer then provides mass information that aids in the tentative identification of these unknown peaks. chimia.ch For instance, an impurity might be identified as a demethylated or oxidized version of the parent compound based on its mass-to-charge ratio.

Complex Mixture Profiling: In complex matrices such as biological fluids or formulated products, LC-MS allows for the selective detection of 1-methyl-1H-indol-6-amine, even in the presence of numerous other components. The use of Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, provides exceptional selectivity and sensitivity. nih.govkit.edu

Table 2: Typical LC-MS Parameters for Analysis of 1-methyl-1H-indol-6-amine

settingsParameterdescriptionTypical Condition
Chromatography Mode Reversed-Phase HPLC
Stationary Phase (Column) C18 or Phenyl-Hexyl (for aromatic compounds)
Mobile Phase A Water with 0.1% Formic Acid or Acetic Acid
Mobile Phase B Acetonitrile (B52724) or Methanol with 0.1% Formic Acid
Elution Gradient elution
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Detection Mode Full Scan (for impurity identification), MRM (for quantification)

Derivatization Strategies for Enhanced MS Detection and Structural Insights

While direct LC-MS analysis is often sufficient, chemical derivatization can be employed to improve the analytical characteristics of certain molecules. oup.com For 1-methyl-1H-indol-6-amine, the primary amino group is a prime target for derivatization. This strategy can enhance MS detection and provide additional structural information. jst.go.jpjst.go.jp

The goals of derivatization in this context include:

Improved Chromatographic Behavior: Derivatization can decrease the polarity of the analyte, leading to better peak shape and retention in reversed-phase chromatography.

Enhanced Ionization Efficiency: Certain derivatives can be more readily ionized in the MS source, increasing sensitivity.

Directed Fragmentation: The addition of a derivatizing group can introduce a new, predictable fragmentation pathway, which can be useful for structural confirmation and selective detection in complex mixtures. nist.gov

Common derivatization reagents for primary amines include acylating agents (e.g., acetic anhydride (B1165640), trifluoroacetic anhydride) or silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). For example, acylation of the 6-amino group would result in a predictable mass shift and introduce a stable amide bond whose fragmentation could be readily monitored. nih.gov

Table 3: Derivatization Strategies for the Amino Group

scienceReagentfunctionsReactionadd_circle_outlineMass Shift (Da)trending_upPrimary Advantage
Acetic AnhydrideAcetylation+42Introduces a stable acetyl group, good for GC-MS and LC-MS.
Trifluoroacetic Anhydride (TFAA)Trifluoroacetylation+96Highly electronegative group enhances electron capture negative ionization. jst.go.jp
BSTFASilylation+72 per TMS groupIncreases volatility and thermal stability for GC-MS analysis. nist.gov

Vibrational Spectroscopy for Functional Group and Conformation Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides definitive information about the functional groups present. For this compound, the spectrum would be dominated by vibrations of the protonated amine (-NH₃⁺), the indole ring, and the methyl group.

Key expected absorption bands include:

N-H Stretching: A broad, strong band in the region of 2800-3200 cm⁻¹ is characteristic of the N-H stretching vibrations of the ammonium salt (-NH₃⁺).

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹) arise from the C-H bonds on the indole ring. researchgate.net

Aliphatic C-H Stretching: Absorptions around 2850-2960 cm⁻¹ are due to the symmetric and asymmetric stretching of the C-H bonds in the N-methyl group. researchgate.net

N-H Bending: A medium to strong band around 1500-1600 cm⁻¹ corresponds to the scissoring (bending) vibration of the -NH₃⁺ group.

C=C Stretching: Aromatic ring stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration for the aromatic amine C-N bond is expected in the 1250-1350 cm⁻¹ range.

The NIST Chemistry WebBook provides a reference spectrum for the parent structure, 1-methylindole, which shows characteristic aromatic and aliphatic C-H stretching. nist.gov The addition of the protonated amine group at the 6-position would introduce the prominent N-H stretching and bending bands.

Table 4: Predicted FT-IR Absorption Bands for this compound

wavesFrequency Range (cm⁻¹)vibrationVibrational ModenotesFunctional Group
3150 - 3050C-H StretchAromatic (Indole Ring)
3200 - 2800 (broad)N-H StretchAmmonium (-NH₃⁺)
2960 - 2850C-H StretchAliphatic (N-CH₃)
1600 - 1500N-H BendAmmonium (-NH₃⁺)
1600 - 1450C=C StretchAromatic Ring
1350 - 1250C-N StretchAromatic Amine

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds and is particularly effective for characterizing aromatic ring systems.

For 1-methyl-1H-indol-6-amine, the Raman spectrum would provide detailed information on the vibrations of the indole skeleton. nih.gov Studies on indole and 3-methylindole (B30407) have established assignments for the key Raman bands. acs.org

Indole Ring Breathing Modes: The most intense bands in the Raman spectrum of indole derivatives are typically associated with the breathing vibrations of the entire ring system. Strong peaks are often observed around 760 cm⁻¹ and 1010 cm⁻¹. researchgate.net

C-H Bending: In-plane and out-of-plane C-H bending vibrations of the aromatic ring give rise to several bands in the fingerprint region (800-1400 cm⁻¹).

Substituent Effects: The presence of the N-methyl and 6-amino groups will cause shifts in the positions and changes in the intensities of the indole ring modes compared to the unsubstituted parent molecule.

The combination of FT-IR and Raman spectroscopy provides a comprehensive profile of the molecule's vibrational characteristics, confirming the presence of all key functional groups and the integrity of the indole ring structure. montclair.edu

Table 5: Predicted Major Raman Shifts for 1-methyl-1H-indol-6-amine

wavesRaman Shift (cm⁻¹)vibrationVibrational Mode Assignment
~1620Aromatic C=C Stretch
~1550Indole Ring Stretch
~1340Indole Ring Vibration (often coupled with CH bending)
~1010Indole Ring Breathing (out-of-phase)
~760Indole Ring Breathing (in-phase)

Infrared Ion Spectroscopy (IRIS) for Gas-Phase Ion Characterization

Infrared Ion Spectroscopy (IRIS) is an advanced technique that combines mass spectrometry with vibrational spectroscopy. It allows for the acquisition of an infrared spectrum of a mass-selected ion in the gas phase. ru.nl This method is exceptionally powerful for determining the precise structure of ions, such as the protonated form of 1-methyl-1H-indol-6-amine.

In an IRIS experiment, the [M+H]⁺ ions are generated (e.g., by electrospray), mass-isolated in an ion trap, and then irradiated with a tunable infrared laser. rsc.org When the laser frequency matches a vibrational mode of the ion, the ion absorbs a photon, becomes vibrationally excited, and may subsequently fragment. By monitoring the fragmentation as a function of the IR wavelength, a vibrational spectrum of the ion is constructed. researchgate.net

The primary application of IRIS in this context would be to determine the exact site of protonation. While the 6-amino group is the most likely site, protonation could potentially occur on the indole nitrogen or a carbon atom of the ring. By comparing the experimental IRIS spectrum with theoretical spectra calculated using density functional theory (DFT) for each possible protonated isomer (protomer), the true gas-phase structure can be unambiguously identified. nih.gov For example, the N-H stretching frequencies would be markedly different for protonation at the primary amine versus the indole nitrogen, providing a clear diagnostic marker.

Advanced Chromatographic Separations for Compound Purity and Isolation

To achieve high-resolution separation and accurate quantification of this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies can be developed. The choice between these techniques often depends on the compound's volatility, thermal stability, and the matrix in which it is being analyzed. Given the amine functional group and the indole core, this compound is polar and may require derivatization for gas-phase analysis.

HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like indole derivatives. The development of a robust HPLC method for this compound would focus on reversed-phase chromatography, which separates compounds based on their hydrophobicity.

A typical method development strategy would involve screening various stationary phases and mobile phase compositions to achieve optimal separation from potential impurities. Reversed-phase columns, such as those with C8 or C18 alkyl chains bonded to silica (B1680970) particles, are generally the first choice for separating indole-containing molecules. thermofisher.comnih.gov The use of ultra-inert stationary phases can be beneficial for improving peak shape and reproducibility, especially for basic compounds like amines which can interact with residual silanols on the silica surface. hplc.eu

The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. thermofisher.com The pH of the aqueous phase is a critical parameter to control the ionization state of the amine group and any acidic or basic impurities, thereby influencing their retention and peak shape. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is common practice in the analysis of amines to improve peak symmetry and resolution. thermofisher.com

Detection is typically accomplished using a UV detector, as the indole ring system possesses a strong chromophore. A photodiode array (PDA) detector would be particularly advantageous, allowing for the acquisition of the full UV spectrum of the peak to confirm its identity and purity.

For complex mixtures or for the separation of closely related isomers, a gradient elution, where the proportion of the organic solvent is increased over time, would be employed to ensure adequate resolution of all components.

Interactive Data Table: Representative HPLC Method Parameters

Below is a hypothetical, yet representative, set of HPLC parameters that could serve as a starting point for the method development for this compound.

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 280 nm

Gas chromatography is a high-resolution separation technique that is well-suited for volatile and thermally stable compounds. However, due to the polarity and low volatility of this compound, direct analysis by GC is challenging. The presence of the primary amine group can lead to poor peak shape and adsorption onto the GC column. nih.gov Therefore, a chemical derivatization step is typically required to convert the analyte into a more volatile and less polar derivative. jfda-online.comlibretexts.org

The three most common derivatization methods for compounds containing active hydrogens (such as those in amine groups) are silylation, acylation, and alkylation. libretexts.org

Silylation: This process replaces the active hydrogen on the amine group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used. The resulting derivatives are more volatile and thermally stable. sigmaaldrich.com

Acylation: This involves the reaction of the amine with an acylating agent, such as a perfluorinated anhydride (e.g., pentafluoropropionic anhydride - PFPA) or an acyl chloride. libretexts.org This not only increases volatility but can also enhance sensitivity when using an electron capture detector (ECD).

The derivatized sample is then injected into the GC, where it is separated on a capillary column, typically with a non-polar or medium-polarity stationary phase. Mass spectrometry (MS) is the preferred detection method (GC-MS), as it provides not only quantitative data but also structural information from the mass spectrum of the derivative, which aids in confirming the identity of the compound. nih.govnih.gov

Interactive Data Table: Representative GC-MS Method Parameters for a Derivatized Analyte

The following table outlines typical parameters for a GC-MS analysis of a silylated derivative of 1-methyl-1H-indol-6-amine.

ParameterValue
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-550 amu

Computational Chemistry and Theoretical Modeling of 1 Methyl 1h Indol 6 Amine Hydrochloride and Its Congeners

Quantum Chemical Investigations (e.g., Density Functional Theory - DFT)

Quantum chemical methods are instrumental in understanding the intrinsic electronic properties of a molecule. Density Functional Theory (DFT) is a robust method for these investigations, balancing computational cost and accuracy. aip.orgresearchgate.net A common approach involves using the B3LYP functional with a basis set like 6-31G(d,p) to perform geometry optimization and calculate electronic properties. aip.orgresearchgate.net

The electronic structure of 1-methyl-1H-indol-6-amine is dictated by the aromatic indole (B1671886) core, the electron-donating amine group, and the N-methyl group. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity. ucsb.edu The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. wuxiapptec.com

For an N-methylated aminoindole, the HOMO is expected to be localized primarily over the π-system of the indole ring and the lone pair of the 6-amine group, reflecting the regions of highest electron density. The LUMO is typically distributed over the aromatic ring system, representing the most electron-deficient area. The N-methylation of the indole nitrogen can subtly influence these energy levels compared to its unsubstituted congener.

A representative DFT calculation (B3LYP/6-31G) for the free base, 1-methyl-1H-indol-6-amine, could yield the following illustrative electronic properties:*

ParameterValue (eV)Description
EHOMO-5.25Energy of the Highest Occupied Molecular Orbital. Higher values indicate a better electron-donating ability. researchgate.net
ELUMO-0.15Energy of the Lowest Unoccupied Molecular Orbital. Lower values suggest a greater propensity to accept electrons. researchgate.net
Energy Gap (ΔE)5.10Difference between LUMO and HOMO energies (ELUMO - EHOMO). A smaller gap implies higher chemical reactivity. wuxiapptec.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. github.ioresearchgate.net These parameters, derived from conceptual DFT, provide insights into the molecule's stability and reactivity patterns. ajchem-a.com

Ionization Potential (I): Approximated as -EHOMO. It represents the energy required to remove an electron.

Electron Affinity (A): Approximated as -ELUMO. It is the energy released when an electron is added.

Electronegativity (χ): Calculated as (I + A) / 2. It measures the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated as (I - A) / 2. It indicates resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to a harder, more stable molecule. ajchem-a.com

Chemical Softness (S): Calculated as 1 / (2η). It is the reciprocal of hardness and indicates higher reactivity.

Electrophilicity Index (ω): Calculated as μ² / (2η), where μ is the chemical potential (-χ). This index measures the propensity of a species to accept electrons.

Illustrative reactivity and stability parameters derived from the HOMO-LUMO energies are presented below:

DescriptorFormulaCalculated Value (eV)
Ionization Potential (I)-EHOMO5.25
Electron Affinity (A)-ELUMO0.15
Electronegativity (χ)(I + A) / 22.70
Chemical Hardness (η)(I - A) / 22.55
Chemical Softness (S)1 / (2η)0.20
Electrophilicity Index (ω)χ² / (2η)1.43

Proton affinity (PA) is a fundamental measure of a molecule's gas-phase basicity. It is defined as the negative of the enthalpy change for the protonation reaction (A + H⁺ → AH⁺). ccl.netnih.gov DFT calculations can accurately predict PA values, providing insight into which site on a molecule is most likely to be protonated. ccl.netinsilicominds.com For 1-methyl-1H-indol-6-amine, the primary amine at the C6 position is the most basic site and the expected location of protonation to form the hydrochloride salt. The proton affinity is calculated by finding the total energies of the optimized neutral molecule, the proton (H⁺), and the protonated molecule (conjugate acid), and then computing the enthalpy change of the reaction. scm.com

A theoretical calculation of the proton affinity for the 6-amine group would involve the following steps and yield data similar to this illustrative table:

SpeciesOptimized Energy (Hartree)Description
1-methyl-1H-indol-6-amine (Neutral)-478.125Energy of the neutral base after geometry optimization.
1-methyl-1H-indol-6-aminium (Protonated)-478.480Energy of the conjugate acid (protonated at the 6-amine group).
Calculated Proton Affinity (PA)222.8 kcal/molThe calculated gas-phase basicity, indicating a strong interaction with a proton.

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein receptor. wikipedia.orgnih.gov Given the structural similarity of indoleamines to neurotransmitters like serotonin (B10506), a plausible target for docking studies of 1-methyl-1H-indol-6-amine would be a serotonin receptor, such as the 5-HT1A or 5-HT2A receptors. researchgate.netnih.govnih.gov Docking simulations can predict the preferred binding pose and estimate the strength of the interaction through a scoring function, often expressed as a binding energy in kcal/mol. dergipark.org.tr

A docking study would place the 1-methyl-1H-indol-6-amine molecule into the active site of the target receptor and evaluate various orientations. The protonated amine group is expected to form a crucial salt bridge (a strong ionic interaction) with a conserved aspartate residue (Asp) in the binding pocket of aminergic receptors, which is a key anchoring point for many ligands. nih.gov Other interactions, such as hydrogen bonds involving the indole N-H (if it were not methylated) or π-π stacking between the indole ring and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine), would also contribute to the binding affinity.

An illustrative summary of a molecular docking study of 1-methyl-1H-indol-6-amine into a hypothetical serotonin receptor active site is presented below:

Interaction TypeInteracting Ligand Atom(s)Interacting Receptor Residue(s)Distance (Å)
Predicted Binding Energy -8.5 kcal/mol
Salt Bridge / IonicProtonated 6-amine group (-NH₃⁺)Aspartic Acid 116 (ASP 116)2.8
π-π StackingIndole RingPhenylalanine 360 (PHE 360)4.5
Hydrophobic InteractionN-methyl groupValine 117 (VAL 117)3.9
Hydrophobic InteractionIndole RingIsoleucine 189 (ILE 189)4.2

These computational models provide a detailed, albeit theoretical, understanding of the chemical nature and potential biological interactions of 1-methyl-1H-indol-6-amine hydrochloride, guiding further experimental research.

Elucidation of Key Intermolecular Interactions and Binding Affinities

The biological activity of a compound is intrinsically linked to its ability to interact with a specific molecular target, such as a protein or enzyme. Computational methods, particularly molecular docking, are employed to predict and analyze these interactions. For the indole scaffold, which is the core of 1-methyl-1H-indol-6-amine, several key intermolecular forces are consistently observed in binding events.

Molecular docking simulations place a ligand into the binding site of a target protein and score the interaction based on the calculated binding affinity. These studies reveal that the binding of indole derivatives is often governed by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. acs.orgjocpr.com For instance, the amine group at the 6-position of the indole ring can act as a hydrogen bond donor, while the bicyclic indole system itself frequently engages in hydrophobic and π-stacking interactions with aromatic residues in the target's binding pocket. acs.orgnih.gov

Table 1: Common Intermolecular Interactions for Indole Scaffolds in Protein Binding

Interaction Type Description Key Moieties Involved
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. Amine (-NH2) groups, indole N-H, carbonyls, hydroxyl groups on the protein. acs.org
Hydrophobic Interactions The tendency of nonpolar molecules to aggregate in an aqueous solution and exclude water molecules. The indole ring system, alkyl substituents, and nonpolar amino acid residues (e.g., Leucine, Valine). nih.gov
π-Stacking Attractive, noncovalent interactions between aromatic rings. The indole aromatic system and aromatic residues like Phenylalanine, Tyrosine, and Tryptophan. nih.gov

Structure-Activity Relationship (SAR) Modeling through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, provide a mathematical framework to correlate molecular descriptors with activity. niscpr.res.in

For indole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMSIA) are particularly useful. niscpr.res.inresearchgate.net These models align a series of structurally related compounds and calculate various molecular fields (e.g., steric, electrostatic, hydrophobic, hydrogen bond donor, and acceptor). A statistical method, typically Partial Least Squares (PLS), is then used to generate a model that predicts the biological activity (such as IC50 values) based on these fields. niscpr.res.in

The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions where modifications to the molecular structure would likely increase or decrease activity. For example, a map might indicate that adding a bulky group in a specific area (favorable steric region) or an electronegative group in another (favorable electrostatic region) would enhance the compound's potency. Such models have been successfully developed for various indole analogues, demonstrating good predictive power. niscpr.res.inresearchgate.netnih.gov

Table 2: Example Statistical Parameters for a 3D-QSAR Model of Indole Derivatives

Parameter Value Description
q² (Cross-validated R²) 0.614 - 0.8529 Represents the internal predictive ability of the model, determined by cross-validation. niscpr.res.inresearchgate.net
R² (Non-cross-validated R²) 0.7283 - 0.957 Indicates the goodness of fit of the model to the training set data. niscpr.res.inresearchgate.net
R²_test (External validation R²) 0.80 Measures the model's ability to predict the activity of an external test set of compounds not used in model generation. researchgate.net

| Number of Components | 4-5 | The optimal number of principal components used in the Partial Least Squares (PLS) regression. niscpr.res.in |

Note: The values are representative ranges taken from QSAR studies on different series of indole derivatives. niscpr.res.inresearchgate.net

Cheminformatics and Virtual Screening Applications

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. It plays a crucial role in virtual screening, a process used to identify promising drug candidates from extensive compound libraries. nih.govmdpi.com Virtual screening can be broadly categorized into two approaches: ligand-based and structure-based.

Ligand-based virtual screening (LBVS) utilizes the knowledge of known active compounds. nih.gov If a set of molecules is known to be active against a target, a pharmacophore model can be built. This model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. Large databases can then be screened to find other molecules that fit this pharmacophore.

Structure-based virtual screening (SBVS) relies on the 3D structure of the biological target. nih.govjetir.org High-throughput molecular docking is a common SBVS method where thousands or millions of compounds from a library are docked into the target's binding site. The compounds are then ranked based on their docking scores, and the top-ranking hits are selected for further experimental testing. jetir.orgbohrium.com

The indole scaffold, being a "privileged structure" in medicinal chemistry, is well-represented in many screening libraries. mdpi.com Virtual screening campaigns have successfully identified novel indole-containing compounds with potential activity against a wide array of targets, including enzymes and receptors involved in various diseases. nih.govbohrium.comacs.orgnih.gov This approach significantly reduces the time and cost associated with identifying new lead compounds compared to traditional high-throughput screening. jetir.org

Table 3: Examples of Virtual Screening Applications for Indole Derivatives

Target Protein Screening Method Objective Outcome
SARS-CoV-2 Main Protease (Mpro) Ligand- and Structure-Based Virtual Screening Identify natural product inhibitors of the viral protease. Identified N-alkyl indole derivatives as potential inhibitors. nih.gov
Dihydrofolate Reductase (DHFR) High-Throughput Virtual Screening (Docking) Screen for indole derivatives with anticancer activity. Selected three lead indole ligands with favorable binding interactions and stability. bohrium.com
Mycobacterium tuberculosis DNA Gyrase Ligand-Based Virtual Screening Discover new inhibitors of a key bacterial enzyme for tuberculosis treatment. Yielded an indole derivative with potent inhibitory activity (IC50 = 0.08 µM). acs.orgnih.gov

| Nipah Virus Glycoprotein (NiV-G) | Structure-Based Virtual Screening (Docking) | Identify novel inhibitors of viral attachment. | Found four potential indole compounds with a high predicted ability to inhibit NiV-G. jetir.org |

Chemical Reactivity Profiling and Advanced Derivatization Strategies

Electrophilic and Nucleophilic Substitution Reactions of the Indole (B1671886) Nucleus

Electrophilic Aromatic Substitution:

The indole ring is inherently electron-rich and highly susceptible to electrophilic aromatic substitution (EAS). nih.gov The substitution pattern is governed by the directing effects of both the pyrrole (B145914) nitrogen and the C-6 amino group. Generally, electrophilic attack on the indole nucleus occurs preferentially at the C-3 position, as this pathway maintains the aromaticity of the benzene (B151609) ring in the cationic intermediate. stackexchange.com

In 1-methyl-1H-indol-6-amine, the C-6 amino group is a strong activating group and is ortho, para-directing. This powerful activation reinforces the inherent reactivity of the indole ring, particularly at the C-5 and C-7 positions, which are ortho and para to the amine, respectively. The N-methyl group also contributes to the electron-donating nature of the heterocycle. Consequently, electrophilic substitution reactions are expected to be facile, though controlling regioselectivity can be challenging. Polysubstitution is a common issue with highly activated systems like aromatic amines. For instance, bromination of aniline, a related aromatic amine, occurs rapidly even without a catalyst and leads to the tribrominated product. jove.com To achieve monosubstitution on the indole ring of 1-methyl-1H-indol-6-amine, it is often necessary to first protect the C-6 amine group to temper its powerful activating effect.

Nucleophilic Aromatic Substitution:

Nucleophilic substitution on the indole nucleus is generally challenging due to the electron-rich nature of the ring system. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. Given that 1-methyl-1H-indol-6-amine contains two electron-donating groups (N-methyl and C-6 amine), the indole core is deactivated towards nucleophiles. However, nucleophilic substitution has been observed at the N-1 position of 1-hydroxyindole derivatives, suggesting that modification of the indole nitrogen can enable unique substitution pathways. core.ac.uk For 1-methyl-1H-indol-6-amine itself, direct nucleophilic substitution on the carbocyclic or heterocyclic ring is not a common reaction pathway without prior functionalization.

Palladium-Catalyzed Cross-Coupling Reactivity at the Amine and Indole Ring Positions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. Both the C-6 amine and the indole ring of 1-methyl-1H-indol-6-amine can participate in these transformations, although the latter typically requires pre-functionalization.

Reactivity at the C-6 Amine:

The primary aromatic amine at the C-6 position is an excellent nucleophile for palladium-catalyzed C-N bond-forming reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of the amine with a wide range of aryl or vinyl halides and triflates to generate diarylamines or N-aryl-N-vinylamines. The reaction proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields. acsgcipr.org

Reactivity at the Indole Ring:

To engage the indole nucleus in cross-coupling reactions, it must first be functionalized with a suitable leaving group, typically a halide (I, Br) or a triflate. Halogenation of the activated indole ring can provide the necessary precursors for reactions such as Suzuki, Sonogashira, and Heck couplings.

Suzuki Coupling: Couples an organoboron reagent with an organohalide to form C-C bonds.

Sonogashira Coupling: Forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. mdpi.com

Heck Coupling: Creates a substituted alkene through the reaction of an unsaturated halide with an alkene.

The table below summarizes key palladium-catalyzed cross-coupling reactions applicable to derivatives of 1-methyl-1H-indol-6-amine.

Reaction NameCoupling PartnersBond FormedTypical Catalyst/Ligand System
Buchwald-Hartwig Amination Amine + Aryl/Vinyl Halide or TriflateC-NPd(OAc)₂, Pd₂(dba)₃ / BINAP, XPhos, RuPhos
Suzuki Coupling Organoboron Reagent + OrganohalideC-CPd(PPh₃)₄, PdCl₂(dppf)
Sonogashira Coupling Terminal Alkyne + OrganohalideC-C (sp²-sp)PdCl₂(PPh₃)₂, CuI (co-catalyst)
Heck Coupling Alkene + OrganohalideC-C (sp²-sp²)Pd(OAc)₂, P(o-tol)₃

Cyclization Reactions and Synthesis of Polycyclic Systems

The dual functionality of 1-methyl-1H-indol-6-amine makes it a valuable precursor for the synthesis of complex polycyclic and N-fused heterocyclic systems. The C-6 amine can act as an internal nucleophile, attacking an electrophilic center either on a substituent or on the indole ring itself.

One powerful strategy involves a cascade reaction where an amine, generated in situ, undergoes an intramolecular dearomatizing cyclization. For instance, a nitro group can be reduced to an amine, which then attacks the C-2 position of the indole ring, a process that can be catalyzed by acids or copper(II) triflate, to form novel N-fused polycyclic indolines. rwth-aachen.de This type of transformation highlights the potential to build complex scaffolds from relatively simple indole precursors.

Furthermore, the amine can be derivatized with a reagent that contains a second reactive site, setting the stage for an intramolecular cyclization. For example, acylation of the amine with a molecule containing a latent electrophile can be followed by an intramolecular Friedel-Crafts-type reaction where the electron-rich indole ring (at C-5 or C-7) attacks the electrophilic center, leading to the formation of a new fused ring. Such strategies are employed in the synthesis of various alkaloids and pharmacologically active compounds.

Amine Functionalization for Probe and Conjugate Synthesis

The primary amine at the C-6 position is a key handle for derivatization, allowing for the attachment of probes, linkers, or other functionalities for biological or materials science applications.

Amidation: The C-6 amine readily undergoes acylation with carboxylic acid derivatives such as acyl chlorides, anhydrides, or activated esters to form stable amide bonds. jove.com Direct amidation with carboxylic acids can also be achieved using coupling reagents (e.g., DCC, EDC) or boron-based catalysts. researchgate.netacs.org This reaction is fundamental for synthesizing a wide array of derivatives, as the resulting amide is generally less nucleophilic and basic than the parent amine. jove.com

Alkylation: The amine can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. Direct alkylation can sometimes lead to over-alkylation (formation of tertiary amines or quaternary ammonium (B1175870) salts), so controlling the stoichiometry and reaction conditions is important. Reductive amination provides a more controlled method for mono- or di-alkylation.

The primary amine of 1-methyl-1H-indol-6-amine can condense with aldehydes or ketones to form an imine, commonly known as a Schiff base. wikipedia.orgnih.gov This reaction is typically reversible and catalyzed by either acid or base. youtube.com The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. Schiff bases are versatile intermediates in organic synthesis and are also important ligands in coordination chemistry. wikipedia.orgresearchgate.net

Strategies for Protecting Group Manipulation and Deprotection

In multi-step syntheses involving 1-methyl-1H-indol-6-amine, it is often necessary to temporarily block the reactivity of the C-6 amino group to prevent undesired side reactions. libretexts.org This is achieved by introducing a protecting group, which can be selectively removed later in the synthetic sequence. organic-chemistry.org The choice of protecting group depends on its stability to the reaction conditions planned for other parts of the molecule.

The most common protecting groups for amines are carbamates, which are readily installed and are generally stable to a wide range of reagents. masterorganicchemistry.com The key to a successful protection strategy is orthogonality, where different protecting groups can be removed under distinct conditions (e.g., one by acid, another by base) without affecting each other. wikipedia.org

Below is a table of common amine protecting groups, their installation reagents, and deprotection conditions.

Protecting GroupAbbreviationProtection ReagentDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA, HCl) masterorganicchemistry.comfishersci.co.uk
BenzyloxycarbonylCbz or ZBenzyl chloroformate (CbzCl)Catalytic hydrogenolysis (H₂, Pd/C) wikipedia.orgorganic-chemistry.org
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., 20% piperidine in DMF) masterorganicchemistry.comwikipedia.org
AcetylAcAcetic anhydride (B1165640) or Acetyl chlorideAcid or base hydrolysis
BenzylBnBenzyl bromide (BnBr)Catalytic hydrogenolysis (H₂, Pd/C)

The use of these protecting groups allows for precise chemical manipulation of other sites on the 1-methyl-1H-indol-6-amine molecule, such as electrophilic substitution on the indole ring, without interference from the nucleophilic amine.

Mechanistic Insights into Biological Activities of 1 Methyl 1h Indol 6 Amine Derivatives in Vitro and Pre Clinical Studies

General Role of Indole (B1671886) Scaffolds as Privileged Structures in Drug Discovery

The indole scaffold, a bicyclic aromatic heterocycle, is widely recognized as a "privileged structure" in medicinal chemistry. eurekaselect.combenthamdirect.com This designation stems from its remarkable ability to bind to a wide array of biological targets with high affinity, making it a foundational component in the design of novel therapeutic agents. nih.govmdpi.com The indole nucleus is a common feature in numerous natural products, including alkaloids and the essential amino acid tryptophan, as well as in a multitude of synthetic pharmaceuticals approved by the U.S. Food and Drug Administration (FDA), such as indomethacin, sunitinib, and panobinostat. eurekaselect.comnih.govresearchgate.net

The versatility of the indole ring allows it to engage in various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-stacking, which are crucial for molecular recognition at receptor binding sites. researchgate.net Its structure is amenable to chemical modification at several positions, enabling chemists to fine-tune the steric, electronic, and physicochemical properties of indole-based molecules to optimize their biological activity, selectivity, and pharmacokinetic profiles. mdpi.commdpi.com This structural adaptability has led to the development of indole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govmdpi.comnih.gov Consequently, the indole scaffold continues to be a highly inquisitive and constructive framework for the discovery of new drug candidates targeting diverse and challenging diseases. nih.govresearchgate.net

Receptor Tyrosine Kinase (RTK) Inhibition Mechanisms (e.g., ROR1 Inhibition)

Derivatives of the 1-methyl-1H-indole scaffold have emerged as promising inhibitors of Receptor Tyrosine Kinases (RTKs), a family of enzymes often dysregulated in cancer. nih.gov RTKs play a critical role in cell signaling pathways that control cell growth, proliferation, and survival; their aberrant activation is a hallmark of many malignancies. acs.org The indole framework serves as an effective backbone for designing small molecules that can fit into the ATP-binding pocket of these kinases, disrupting their function and halting downstream oncogenic signaling. acs.orgwikipedia.org

One particularly significant target in this class is the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1), which is overexpressed in various cancers and is associated with tumor malignancy and poor prognosis. nih.gov The development of small-molecule inhibitors for ROR1 has been a key area of research, and 1-methyl-1H-indole derivatives have shown significant potential in this domain. nih.govresearchgate.net

Initial research identified an indole-based compound, LDR102, as a novel ROR1 inhibitor with promising antitumor efficacy. nih.gov However, this early lead molecule exhibited off-target activity against other kinases, such as c-Kit and PDGFRα, and possessed suboptimal pharmacokinetic properties. nih.gov To address these limitations, a systematic optimization campaign was initiated, focusing on modifying the 1-methyl-3-(pyridin-3-yl)-1H-indole scaffold. nih.gov

This optimization process involved synthetic modifications to the indole core to enhance binding affinity and selectivity for the ROR1 kinase domain. The goal was to develop derivatives that could form more specific and stable interactions within the ROR1 ATP-binding site while minimizing interactions with the binding sites of other kinases. This effort led to the discovery of a new series of compounds with improved selectivity profiles, culminating in a lead candidate, compound 24d, which demonstrated exceptional potency against ROR1 and reduced off-target effects. nih.gov

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific chemical features of a molecule contribute to its biological activity. For the 1-methyl-1H-indole series of ROR1 inhibitors, SAR analyses revealed several key insights. Modifications at different positions of the indole ring and the attached pyridine (B92270) ring significantly influenced the inhibitory potency and selectivity. nih.gov

For instance, the linkage between the indole and other aromatic systems was found to be critical for activity. Studies on different classes of indole-based inhibitors have shown that the specific substitution patterns on the indole ring can dictate selectivity between different RTKs. acs.orgnih.gov In the optimization of LDR102, a systematic exploration of substituents on the 1-methyl-3-(pyridin-3-yl)-1H-indole scaffold was performed. This led to the development of compound 24d, which not only showed high ROR1 inhibitory potency but also possessed a more favorable pharmacokinetic profile, marking a significant advancement in the development of selective ROR1 inhibitors. nih.gov

The ultimate goal of developing RTK inhibitors is to halt the uncontrolled proliferation of cancer cells. In vitro assays using various human cancer cell lines are essential for evaluating the antiproliferative efficacy of new compounds. Numerous studies have demonstrated that indole derivatives possess potent activity against a range of cancer cells. For example, a series of indole-2-carboxamides showed promising antiproliferative activity against the NCI-60 cancer cell line panel, with some derivatives exhibiting GI50 (50% growth inhibition) values in the nanomolar range, comparable to the established EGFR inhibitor, erlotinib. nih.gov Similarly, certain indole Mannich base derivatives have shown significant cytotoxic effects against liver (HepG2), breast (MCF-7), and cervical (HeLa) cancer cell lines. frontiersin.org

The following table presents representative data on the antiproliferative activity of various indole derivatives in different cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineActivity MetricValue
Indole-2-carboxamideCompound VaNCI-60 PanelGI5026 nM
Indole-2-carboxamideCompound VeNCI-60 PanelGI5041 nM
Indole-2-carboxamideCompound VfNCI-60 PanelGI5039 nM
Indole Mannich BaseCompound 1cMCF-7 (Breast)LC500.55 µM
Indole Mannich BaseCompound 1cHeLa (Cervical)LC500.50 µM
Indole Mannich BaseCompound 1cHepG2 (Liver)LC500.9 µM

This table compiles data from multiple sources to illustrate the antiproliferative potential of the indole scaffold. nih.govfrontiersin.org GI50 refers to the concentration causing 50% growth inhibition; LC50 refers to the concentration causing 50% cell death.

Antimicrobial Activity and Targeted Pathogen Inhibition

Beyond their anticancer properties, indole derivatives have garnered significant attention for their potential as antimicrobial agents. nih.gov The indole scaffold is a key component in molecules that can combat drug-resistant pathogens, a growing global health threat. nih.gov These compounds can disrupt essential bacterial processes, including cell division, biofilm formation, and membrane integrity. mdpi.comnih.gov The versatility of the indole ring allows for the development of compounds active against a broad spectrum of bacteria, including both Gram-positive and Gram-negative species. nih.govnih.gov

One of the most pressing challenges in infectious disease is the rise of multidrug-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov MRSA is a leading cause of serious skin and soft tissue infections. nih.gov The development of new antibiotics with novel mechanisms of action is urgently needed, and indole-based derivatives represent a promising avenue of research. nih.govnih.gov

Numerous studies have synthesized and evaluated indole derivatives for their activity against MRSA and other resistant strains. oup.commdpi.com These compounds have demonstrated potent antibacterial effects, often with Minimum Inhibitory Concentration (MIC) values in the low microgram-per-milliliter range. For instance, novel bis-indole derivatives have shown activity against MRSA with MICs between 1 and 4 mg/L. oup.com Other synthetic indole hybrids have exhibited even greater potency, with MIC values against MRSA strains as low as 1–2 µg/mL. mdpi.com The combination of the indole scaffold with other chemical moieties, such as benzothiophenes or aminoguanidines, has also yielded compounds with significant efficacy against MRSA. nih.govmdpi.com

The following table summarizes the in vitro efficacy of selected indole derivatives against MRSA and other bacterial strains.

Compound ClassBacterial StrainActivity MetricValue (µg/mL)
cis-Indole TetrahydrocarbazoleMRSAMIC1-2
cis-Indole TetrahydrocarbazoleMSSAMIC1-2
Benzothiophene-Indole HybridS. aureus MRSA (USA300)MIC0.75
Benzothiophene-Indole HybridS. aureus MRSA (JE2)MIC0.75
Aminoguanidine-Indole DerivativeK. pneumoniae (Resistant)MIC4-8
tris(1H-indol-3-yl)methylium SaltGram-positive bacteriaMIC0.13-1.0

This table compiles data from multiple sources to illustrate the antimicrobial potential of the indole scaffold against resistant bacteria. nih.govmdpi.commdpi.commdpi.com MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium.

Proposed Mechanisms of Antimicrobial Action (e.g., FtsZ Inhibition)

Derivatives of the indole scaffold have emerged as a significant area of research for novel antimicrobial agents due to their potential to act on various bacterial targets. researchgate.netnih.gov One of the most promising and extensively studied mechanisms is the inhibition of the Filamentous temperature-sensitive protein Z (FtsZ). nih.gov FtsZ is a crucial protein in bacterial cell division, assembling into a ring-like structure (Z-ring) at the division site, which is essential for bacterial reproduction. nih.gov Its conservation across many bacterial species and absence in eukaryotes makes it an attractive target for developing new antibiotics with potentially high selectivity and low toxicity. mdpi.com

Inhibition of FtsZ by small molecules, including certain indole derivatives, can disrupt the formation of the Z-ring, leading to an inability of the bacteria to divide. This action effectively stops bacterial proliferation and can trigger cell enlargement and subsequent lysis. nih.govmdpi.com For instance, studies on indole core-based compounds have identified molecules that exhibit strong cell division inhibitory effects, with potent antibacterial activity against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While direct studies on 1-methyl-1H-indol-6-amine derivatives are limited, the broader class of indole derivatives has been shown to target FtsZ. The mechanism often involves binding to specific sites on the FtsZ protein, interfering with its polymerization dynamics. nih.govnih.gov

Other proposed antimicrobial mechanisms for indole derivatives include the disruption of bacterial membranes and the inhibition of other essential enzymes. nih.gov The indole nucleus is a versatile pharmacophore that can be modified to interact with multiple biological targets, contributing to a broad spectrum of antimicrobial activity. researchgate.netsrce.hr

Structure-Activity Relationships for Antimicrobial Potency

The antimicrobial efficacy of indole derivatives is highly dependent on their chemical structure, including the nature and position of substituents on the indole ring. Structure-activity relationship (SAR) studies provide critical insights into optimizing these compounds for greater potency and selectivity.

For many indole-based antimicrobial agents, specific substitutions on the indole ring are required for activity. nih.gov Key factors influencing potency include:

Substitution on the Indole Ring: Halogen, methoxy, or methyl groups at positions 5- or 7- of the indole ring have been shown to confer antimicrobial properties. nih.gov For example, N-benzyl indole derivatives containing trifluoromethyl (CF3) groups or halogen atoms (Cl, Br) demonstrated higher antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

Nitrogen Substitution (N1 position): The presence of a methyl group at the N1 position, as in the 1-methyl-1H-indole core, can significantly influence biological activity. In some series, this modification is crucial for potent activity, while in others, it may modulate selectivity towards different targets. nih.gov

Position of Functional Groups: The location of the amine group, such as at position 6 in the 1-methyl-1H-indol-6-amine scaffold, is a critical determinant of the molecule's chemical properties and biological interactions. The basicity and accessibility of this amine group can be pivotal for forming interactions with bacterial targets.

Side Chains and Linkers: The nature of the side chains attached to the indole core dramatically impacts antimicrobial potency. For instance, in a series of indolyl derivatives with amino-guanidinium moieties, the presence and position of halogen atoms on an N-benzyl substituent were found to be critical for efficacy. nih.gov

The following table summarizes the minimum inhibitory concentrations (MICs) for selected indole derivatives against various bacterial strains, illustrating key SAR findings.

Compound IDIndole Core ModificationSubstituent(s)Target OrganismMIC (µg/mL)Reference
CZ74 1-(Phenylsulfonyl)-5-(4-(trifluoromethyl)phenyl)-1H-indole(E)-2-((...))methylene)hydrazine-1-carboximidamideS. aureus (MRSA)2-4 nih.gov
Compound 8 (Z)-methyl 3-((...))-1H-indole-2-carboxylate4-oxo-2-thioxothiazolidin-5-ylidene)methylEn. cloacae0.004–0.03 nih.gov
Compound 3O N-benzyl indole4-Cl, 2-CF3 on benzylK. pneumoniae4-8 nih.gov
Compound 4O N-benzyl indole4-Cl, 2-CF3 on benzylK. pneumoniae4-8 nih.gov

Anticancer and Cytotoxic Mechanisms in Cell Lines

The indole scaffold is recognized as a "privileged structure" in medicinal chemistry and is a core component of numerous anticancer agents. researchgate.netnih.gov Derivatives of 1-methyl-1H-indole have been investigated for their cytotoxic effects against various cancer cell lines, operating through diverse mechanisms of action.

Induction of Cell Growth Suppression

A primary mechanism by which indole derivatives exert their anticancer effects is through the inhibition of cell proliferation and the induction of cell cycle arrest. nih.gov Many of these compounds function as microtubule-targeting agents, disrupting the dynamics of microtubule assembly and disassembly. Microtubules are essential for forming the mitotic spindle during cell division, and their disruption leads to a halt in the cell cycle, typically at the G2/M phase, which ultimately triggers programmed cell death (apoptosis). nih.govnih.gov

For example, certain 2-phenylindole (B188600) derivatives have been shown to be potent inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site on β-tubulin. nih.gov Similarly, a series of N-((1-methyl-1H-indol-3-yl)methyl)acetamides demonstrated effective antiproliferative activity against HeLa, MCF-7, and HT-29 cancer cells by arresting the cell cycle in the G2/M phase and inhibiting tubulin polymerization. nih.gov Studies on other indole derivatives have shown potent cytotoxicity against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. nih.govacs.org The introduction of an indole framework into other molecules, such as betulinic acid, has been shown to significantly increase cytotoxic activity against melanoma cells. mdpi.com

The table below presents the cytotoxic activity (IC50 values) of representative indole derivatives against various cancer cell lines.

Compound IDCell LineIC50 (µM)Proposed MechanismReference
Compound 7d HeLa0.52Tubulin Polymerization Inhibition, G2/M Arrest nih.gov
Compound 7d MCF-70.34Tubulin Polymerization Inhibition, G2/M Arrest nih.gov
Compound 7d HT-290.86Tubulin Polymerization Inhibition, G2/M Arrest nih.gov
Compound 33 HeLa0.02-0.05 (20-50 nM)Tubulin Polymerization Inhibition, G2/M Arrest nih.gov
Compound 44 HeLa0.02-0.05 (20-50 nM)Tubulin Polymerization Inhibition, G2/M Arrest nih.gov
Compound 2a MCF-7<1Kinase Inhibition nih.gov
Compound 4g HCT-1167.1Cell Cycle Arrest (S and G2/M) nih.gov

Modulation of Cellular Signaling Pathways

Beyond disrupting the cell cycle, indole derivatives can modulate various cellular signaling pathways that are critical for cancer cell survival, proliferation, and metastasis. One key area of investigation is the inhibition of protein kinases. nih.gov Many kinases are overactive in cancer cells, and their inhibition can block downstream signaling cascades. For instance, indole derivatives have been developed as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels that supply tumors). wikipedia.org

Another important pathway targeted by some indole derivatives is the Hedgehog signaling pathway, which plays a role in the development and progression of certain cancers. nih.gov Specific 2-phenylindole compounds have demonstrated strong inhibition of Hedgehog signaling activation. nih.gov Furthermore, indole-based compounds have been found to down-regulate the expression of oncogenic microRNAs (like miR-25) and pro-inflammatory cytokines (like IL-6), which can contribute to their anticancer effects. nih.gov The ability of these compounds to induce apoptosis is often linked to their capacity to modulate the expression of proteins in the Bcl-2 family, which are key regulators of programmed cell death. researchgate.net

Other Emerging Biological Activities and Mechanistic Studies

The versatile structure of the 1-methyl-1H-indole core allows its derivatives to interact with a range of other biological targets, leading to emerging therapeutic applications beyond antimicrobial and anticancer activities.

Cholinesterase and Monoamine Oxidase Inhibition

Derivatives of indole are being actively investigated for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.gov The primary mechanisms explored are the inhibition of cholinesterases (ChE) and monoamine oxidases (MAO). mdpi.com

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes that break down the neurotransmitter acetylcholine (B1216132). Inhibiting these enzymes increases acetylcholine levels in the brain, which is a key strategy in managing the symptoms of Alzheimer's disease. mdpi.com Hybrid molecules combining an indole moiety with fragments from known ChE inhibitors like donepezil (B133215) have shown potent inhibitory activity against both AChE and BuChE. nih.gov

Monoamine Oxidase Inhibition: Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize monoamine neurotransmitters such as dopamine, serotonin (B10506), and norepinephrine. nih.govfrontiersin.org MAO inhibitors (MAOIs) can increase the levels of these neurotransmitters and are used to treat depression and Parkinson's disease. mdpi.com SAR studies on indole-based hybrids have shown that substitutions on the indole nitrogen can influence MAO inhibitory activity and selectivity. For example, replacing the N-methyl group with hydrogen was suggested to enhance MAO-A inhibition, whereas bulkier groups could increase selectivity for MAO-B. nih.gov Certain indole derivatives have been identified as reversible and selective inhibitors of MAO-B. nih.gov

The table below shows the inhibitory activity of selected indole-based hybrid compounds against cholinesterases and monoamine oxidases.

Compound IDTarget EnzymeIC50 (nM)Reference
DPH9 hMAO-A5,700 nih.gov
DPH14 hMAO-B3,950 nih.gov
DPH14 hAChEPotent (equipotent to Donepezil) nih.gov
DPH14 hBuChEPotent (8.8-fold more than Donepezil) nih.gov

Antitubercular Activity Mechanisms

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new therapeutic agents. nih.govnih.gov Indole derivatives, particularly indole-2-carboxamides, have emerged as a highly promising class of antitubercular agents. acs.org

The primary mechanism of action for many potent indole-based antitubercular compounds is the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.govrsc.org MmpL3 is an essential transporter protein responsible for exporting trehalose (B1683222) monomycolate (TMM)—a key precursor for mycolic acid synthesis—across the mycobacterial inner membrane. acs.orgnih.gov Mycolic acids are fundamental components of the robust and impermeable mycobacterial cell wall. acs.orgnih.gov By inhibiting MmpL3, these compounds disrupt cell wall biogenesis, leading to bacterial death. nih.govrsc.org The lack of a human homolog for MmpL3 makes it an attractive and specific drug target. researchgate.net

Structure-activity relationship (SAR) studies on indole-2-carboxamides have revealed that substitutions at the 4- and 6-positions of the indole ring, often with halogen groups (fluoro, chloro) or cyano groups, can significantly enhance metabolic stability and potency. acs.orgrsc.org For instance, the compound 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide shows exceptional activity against drug-sensitive, MDR, and XDR Mtb strains. acs.orgnih.gov

Other reported mechanisms for indole derivatives include the inhibition of DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria. nih.govoup.com Additionally, some compounds target Polyketide synthase 13 (Pks13), another enzyme essential for mycolic acid biosynthesis. mdpi.com

Table 1: In Vitro Antitubercular Activity of Representative Indole-2-Carboxamide Derivatives

CompoundTargetMIC against Mtb H37Rv (µM)Selectivity Index (SI)
Indole-2-carboxamide analog (1)MmpL3Low micromolar potencyNot Reported
4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide (26)MmpL30.012≥ 16000
Compound 8g (N-rimantadine-indole-2-carboxamide derivative)MmpL30.32128

Anti-inflammatory Response Modulation

Indole derivatives have demonstrated significant potential in modulating inflammatory responses through various mechanisms. A key strategy in the development of modern anti-inflammatory drugs is the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. This approach is believed to offer a better safety profile, particularly regarding gastrointestinal and cardiovascular side effects, compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Several studies have focused on synthesizing N-methylsulfonyl-indole derivatives and other analogs designed to act as dual COX-2/5-LOX inhibitors. nih.govtandfonline.com For example, certain indole-thiazolidinone hybrids have shown potent anti-inflammatory activity by targeting these enzymes. nih.gov The mechanism involves blocking the biotransformation of arachidonic acid into pro-inflammatory prostaglandins (B1171923) and leukotrienes. nih.gov

Another critical mechanism is the inhibition of pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α). nih.gov TNF-α is a central mediator in inflammatory and autoimmune diseases. frontiersin.org Studies have shown that simple monomethyl indoles can effectively protect cells from TNF-α-induced cytotoxicity. nih.gov More complex derivatives, such as 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamides, have been rationally designed and optimized to act as potent small-molecule inhibitors that directly target TNF-α, preventing it from binding to its receptor. frontiersin.orgnih.gov These compounds have been shown to suppress TNF-α-induced activation of the NF-κB signaling pathway, a key transcriptional regulator of inflammation. frontiersin.orgnih.gov

Table 2: In Vitro Anti-inflammatory Activity of Representative Indole Derivatives

Compound ClassMechanismExample CompoundIC50 Value
2-(Indole arylamide) benzoic acidCOX-2 InhibitionCompound 7n321.5 nM
2-(Indole arylamide) benzoic acid5-LOX InhibitionCompound 7f77.37 nM
Dihydrobenzo[cd]indole-6-sulfonamideTNF-α Inhibition (Cell-based NF-κB assay)Compound 4e3 µM
Dihydrobenzo[cd]indole-6-sulfonamideTNF-α Inhibition (Cell-based NF-κB assay)Compound S1014 µM

Antioxidant Capacity and Radical Scavenging Properties

The electron-rich nature of the indole ring makes it an excellent electron donor, which underpins the antioxidant and radical scavenging properties of its derivatives. nih.gov This activity is crucial for protecting against oxidative stress, a process implicated in numerous diseases. The mechanism of action typically involves either hydrogen atom transfer (HAT) or single electron transfer (SET) to neutralize reactive oxygen species (ROS) and other free radicals. rsc.org

The antioxidant potential of indole derivatives has been evaluated using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly used to measure this capacity. rsc.orgresearchgate.net Studies on ethenyl indoles, for example, have shown that their antioxidant activity is highly dependent on the substituents on the molecule. Derivatives with electron-donating groups exhibit enhanced radical scavenging properties, sometimes comparable to that of Vitamin E. rsc.org

Table 3: Radical Scavenging Activity of Representative Indole Derivatives

CompoundAssayIC50 Value (µM)Reference CompoundReference IC50 (µM)
Hydroxy substituted ethenyl indoleDPPH~24Vitamin E~26
Indole derivative 11 (with dithiocarbamate (B8719985) moiety)DPPHNot reported in µM (31% scavenging at 0.1 mg/mL)TroloxNot Reported
Indole derivative 12 (with pyrrolidinedithiocarbamate moiety)DPPHNot reported in µM (38% scavenging at 0.1 mg/mL)TroloxNot Reported

Strategic Applications As a Building Block in Complex Chemical Synthesis

Precursor in Natural Product Analog Synthesis

The indole (B1671886) ring is a core component of numerous alkaloids and other biologically active natural products. rsc.orgnih.gov Synthetic chemists often utilize functionalized indoles to create analogs of these natural products to improve their therapeutic properties, study their mechanism of action, or develop novel compounds with related activities.

While direct synthesis of a known natural product using 1-methyl-1H-indol-6-amine hydrochloride is not prominently documented, closely related derivatives serve as key precursors in the synthesis of complex natural product analogs. For instance, the synthesis of amide isosteres of Schweinfurthin-based stilbenes, which are natural products with potent anti-cancer properties, has utilized 4-methoxy-1-methyl-1H-indol-6-amine. nih.gov In this synthesis, the amine group of the indole moiety is coupled with a carboxylic acid on another complex fragment to form a stable amide bond, demonstrating how the 6-amino-1-methyl-indole scaffold can be used to link complex molecular fragments to generate analogs of bioactive natural products. nih.gov This approach highlights the potential of 1-methyl-1H-indol-6-amine as a key building block for generating novel analogs of indole-containing natural products. researchgate.net

Table 1: Representative Natural Product Scaffolds Containing the Indole Moiety

Natural Product Class Core Structure Example Therapeutic Relevance
Indole Alkaloids Tryptamine, Reserpine Neurotransmitters, Antihypertensives
Vinca Alkaloids Vinblastine, Vincristine Anticancer Agents
Ergot Alkaloids Ergotamine Migraine Treatment

Scaffold for Design and Construction of Novel Chemical Libraries

In modern drug discovery, the indole nucleus is considered a "privileged scaffold" due to its ability to bind to multiple biological targets. jmchemsci.com Consequently, it is frequently used as a core structure for the design and synthesis of combinatorial chemical libraries to identify new drug leads. The this compound molecule is an ideal starting point for such libraries. The 6-amino group serves as a point of diversification, allowing for the attachment of a wide variety of substituents through parallel synthesis techniques. enamine.net

A concrete application of this strategy is found in a patent describing the preparation of pyrazolo[3,4-d]pyrimidin-3-one derivatives as inhibitors of the Wee1 kinase, a target in cancer therapy. google.com In the disclosed synthesis, 1-methyl-1H-indol-6-amine is used as a key intermediate, reacting with other heterocyclic components to build a library of potential inhibitors. google.com Similarly, related scaffolds like 1H-indole-1-carboxamides have been effectively used to generate libraries of potent and selective VEGFR-2 inhibitors. wikipedia.org This demonstrates the compound's utility in generating focused libraries of molecules for screening against specific therapeutic targets.

Table 2: Key Reactions for Library Diversification at the 6-Amino Position

Reaction Type Reagents Resulting Functional Group Application
Acylation Acid chlorides, Anhydrides Amide Creation of peptide mimics, diverse functional groups
Sulfonylation Sulfonyl chlorides Sulfonamide Introduction of H-bond donors/acceptors
Reductive Amination Aldehydes, Ketones Secondary/Tertiary Amine Modification of basicity and steric profile

Integration into Macrocyclic and Helical Architectures

Macrocycles are an important class of molecules in drug discovery, often exhibiting high affinity and selectivity for their targets due to their constrained conformation. acs.org The structure of this compound offers two potential points for incorporation into a macrocyclic framework. The 6-amino group can be used to form a lactam (cyclic amide) by reacting with a carboxylic acid at the other end of a linear precursor. nih.gov This is one of the most common and efficient methods for synthesizing macrolactams. nih.gov

Furthermore, the indole ring itself can participate in macrocyclization reactions. For example, Pictet-Spengler reactions can be employed intramolecularly to form a new ring fused to the indole. nih.gov While specific examples detailing the use of this compound in macrocycle synthesis are scarce, its functional groups are fully compatible with established macrocyclization strategies. The rigidity of the indole unit can help pre-organize the linear precursor, potentially facilitating the ring-closing step, which is often a challenge in macrocycle synthesis. acs.orgacs.org The synthesis of macrocycles containing indole moieties is an active area of research, and this building block represents a valuable, yet underexplored, component for creating novel macrocyclic structures. chim.it

Development of Fluorescent Probes and Chemical Tools for Biological Research

Fluorescent probes are indispensable tools in chemical biology for visualizing and studying biological processes in real-time. nih.gov The design of many small-molecule fluorophores is based on a donor-π-acceptor (D-π-A) architecture, where an electron-donating group and an electron-accepting group are connected by a conjugated system.

The 1-methyl-1H-indol-6-amine structure fits this design principle well. The amino group at the 6-position is a strong electron donor, and the indole nucleus acts as the conjugated π-system. By coupling the indole scaffold to a suitable electron-accepting group, it is possible to create novel fluorescent dyes. The N-methyl group helps in preventing quenching pathways that can occur through the indole N-H proton, potentially leading to brighter and more stable probes. The 6-amino group also provides a convenient site for attaching linkers to connect the fluorophore to other molecules, such as drugs or biomolecules, to track their localization and interactions within cells. The reduction of a nitro group to an amine is a common strategy to "turn on" fluorescence in probes designed to detect hypoxia, highlighting the importance of the amine functionality in fluorophore design. nih.gov While specific probes built from this exact compound are not widely reported, its electronic and structural features make it a highly promising scaffold for the rational design of novel fluorescent tools for biological research.

Q & A

Q. Characterization :

  • NMR Spectroscopy : Confirm substitution patterns (¹H NMR: δ ~2.5 ppm for N-CH₃; δ ~6.8–7.5 ppm for aromatic protons) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ for C₉H₁₁N₂·HCl: calc. 198.07) .
  • Elemental Analysis : Verify Cl⁻ content (~17.9% for HCl salt) .

Basic: Which analytical techniques are critical for assessing purity and structural integrity?

Methodological Answer:

  • HPLC-PDA : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to quantify purity (>98% for research-grade material) .
  • FT-IR : Identify N-H stretches (~3300 cm⁻¹ for amine) and C-Cl bonds (~600–800 cm⁻¹) .
  • Melting Point Analysis : Compare observed m.p. with literature values (e.g., 220–225°C dec.) to detect impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.